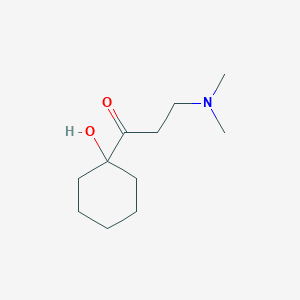

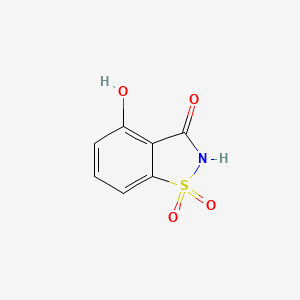

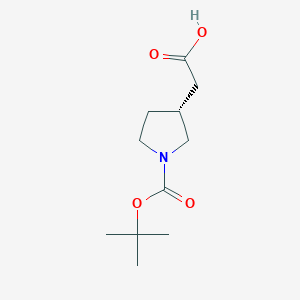

![molecular formula C10H6F3N3O2 B1332687 1-[4-硝基-2-(三氟甲基)苯基]-1H-咪唑 CAS No. 351324-52-2](/img/structure/B1332687.png)

1-[4-硝基-2-(三氟甲基)苯基]-1H-咪唑

描述

The compound "1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole" is a derivative of the nitroimidazole family, which is known for its antibacterial and antiprotozoal properties. Nitroimidazoles have been widely used in clinical and veterinary applications, although concerns about genotoxicity have been raised. The specific compound mentioned has a trifluoromethyl group attached to the phenyl ring, which could influence its physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of nitroimidazole derivatives typically involves the formation of the imidazole ring followed by the introduction of nitro and other substituents. In the case of 1-aryl-4-nitro-1H-imidazoles, the synthesis process has been optimized to produce compounds with significant anti-trypanosomal activity, which are curative in mouse models of African trypanosomiasis. The synthesis of these compounds is crucial for developing new treatments for diseases like sleeping sickness .

Molecular Structure Analysis

The molecular structure of nitroimidazole derivatives is characterized by the presence of an imidazole ring and a nitro group. The electron density and topological analysis of similar compounds, such as 1-phenyl-4-nitroimidazole, have shown that the nitro group is globally negatively charged and forms weak hydrogen bonds with C-H groups. These structural features are important for understanding the reactivity and interaction of the compound with biological targets .

Chemical Reactions Analysis

Nitroimidazoles can undergo various chemical reactions, including rearrangements and interactions with other reagents. For instance, some nitroimidazole derivatives react with triethylamine to form imidazo[1,2-a]pyridines and indoles, depending on the substituents present on the phenyl ring . These reactions are significant for the diversification of the chemical structure and potential biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroimidazole derivatives, such as 1-nitro-2-trinitromethyl substituted imidazoles, have been extensively studied. These compounds exhibit high densities, positive heats of formation, and acceptable oxygen balances, making them potential candidates for high-performance energetic materials. The presence of extensive hydrogen-bonding interactions contributes to the stability of these compounds . The specific physical and chemical properties of "1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole" would likely be influenced by the electron-withdrawing trifluoromethyl group and the nitro group on the phenyl ring, affecting its reactivity and potential applications .

科学研究应用

-

Agrochemical and Pharmaceutical Industries

- Field : Agrochemical and Pharmaceutical Industries .

- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which share a similar structure with the compound you mentioned, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Method : The synthesis and applications of these compounds involve various chemical reactions .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Polyimide Films

- Field : Polymer Science and Engineering .

- Application : Polyimide (PI) films were prepared using a novel diamine containing an imidazole unit and trifluoromethyl groups . These films are used in various fields, such as aerospace, microelectronics, and flexible displays .

- Method : The films were prepared through a two-step poly-condensation process via chemical imidization .

- Results : The resulting PIs were amorphous and soluble in common high-boiling point solvents . They exhibit thermal stability with 10% weight loss temperatures in the range of 545 to 562°C .

-

Triazoles in Drug Development

- Field : Pharmaceutical Industry .

- Application : Triazoles, which contain an imidazole ring, are used in drug development . They show target specificity and can modulate the activity of biological receptors .

- Method : The synthesis of these compounds involves various chemical reactions .

- Results : The integration of CF3 with 1,2,4-triazoles plays a substantial role in the drug development program and agrochemical industry .

-

Synthesis of Active Agrochemical and Pharmaceutical Ingredients

- Field : Agrochemical and Pharmaceutical Industries .

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the synthesis of active agrochemical and pharmaceutical ingredients .

- Method : The synthesis of these compounds involves various chemical reactions .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Preparation of Trifluoromethyl Ketones

- Field : Organic Chemistry .

- Application : Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

- Method : The synthesis of these compounds involves various chemical reactions .

- Results : TFMKs have been used as key intermediates in medicinal chemistry .

-

Suzuki-Coupling Reactions

- Field : Organic Chemistry .

- Application : 2-(Trifluoromethyl)phenylboronic acid is used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

- Method : The synthesis of these compounds involves Suzuki-coupling reactions .

- Results : These compounds have been used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .

-

Synthesis of Active Agrochemical and Pharmaceutical Ingredients

- Field : Agrochemical and Pharmaceutical Industries .

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the synthesis of active agrochemical and pharmaceutical ingredients .

- Method : The synthesis of these compounds involves various chemical reactions .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Preparation of Trifluoromethyl Ketones

- Field : Organic Chemistry .

- Application : Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

- Method : The synthesis of these compounds involves various chemical reactions .

- Results : TFMKs have been used as key intermediates in medicinal chemistry .

-

Suzuki-Coupling Reactions

- Field : Organic Chemistry .

- Application : 2-(Trifluoromethyl)phenylboronic acid is used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

- Method : The synthesis of these compounds involves Suzuki-coupling reactions .

- Results : These compounds have been used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .

属性

IUPAC Name |

1-[4-nitro-2-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-7(16(17)18)1-2-9(8)15-4-3-14-6-15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBCTHJMQPHRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

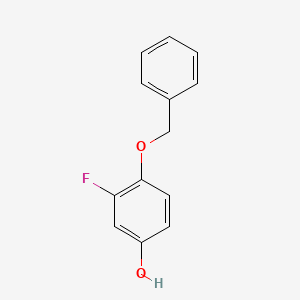

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)

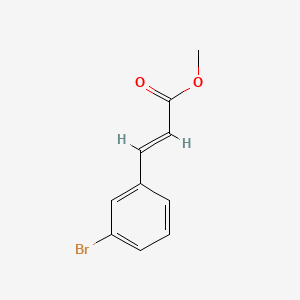

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

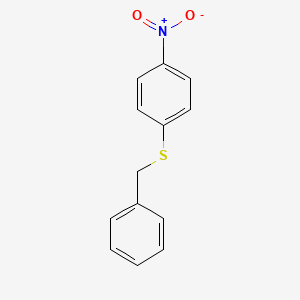

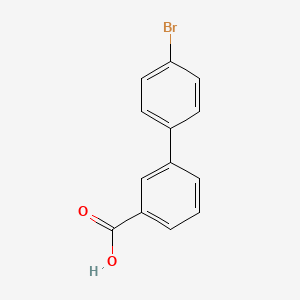

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

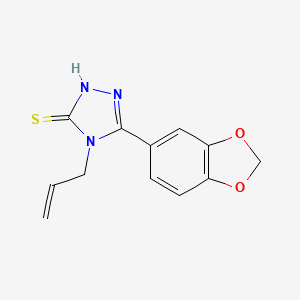

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)